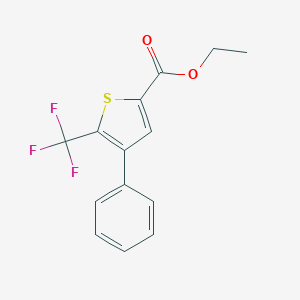

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Overview

Description

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound utilized in various research areas. It is particularly notable for its distinctive molecular structure featuring a thiophene ring, which is significant in organic chemistry and materials science.

Synthesis Analysis

A synthesis method for related thiophene carboxylates involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds, using sodium ethoxide in ethanol. This process is a one-step synthesis and is convenient for producing substituted thiophene carboxylates (Rangnekar & Mavlankar, 1991).

Molecular Structure Analysis

Studies on related compounds, such as ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, reveal insights into their molecular structures using techniques like X-ray diffraction. These compounds tend to exhibit planar geometric structures with slight deviations and feature intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

The trifluoromethyl group in thiophene carboxylates significantly alters their optical and electrochemical properties. For example, trifluoromethylation lowers both the HOMO and LUMO levels of polymers compared to non-trifluoromethylated counterparts. This modification also influences the planarity and conjugation in polymers with aryl repeating units, showing pronounced steric and electronic effects (Deng et al., 2013).

Scientific Research Applications

Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, a compound related to Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, have been studied for their antimicrobial and antioxidant activities. Some of these compounds showed remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Synthesis of Heterocyclic Compounds : Thiophene-containing compounds, including this compound, have been utilized in the synthesis of a variety of heterocyclic compounds due to their interesting biological activity. They have applications in anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

Synthesis of Conjugated Polymers : Trifluoromethylated thiophene derivatives, similar to this compound, have been used as building blocks for the synthesis of new conjugated polymers. These polymers show altered optical and electrochemical properties due to the steric and electronic effects of the trifluoromethyl group (Deng et al., 2013).

Antitumor Activities : Certain thiophene derivatives, including Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, a compound structurally related to this compound, have demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

Immunosuppressive Activity : Derivatives of thiophene-2-carboxylate, akin to this compound, have been synthesized and shown to exhibit immunosuppressive activity, particularly towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Nonlinear Optical Properties : Ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate, a compound similar to this compound, has been explored for its nonlinear optical properties. The studies indicate potential applications in the field of optoelectronics (Sathiya & Senthilkumar, 2020).

Safety and Hazards

Future Directions

The future directions for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in various fields . This could include the development of new synthetic methods and the discovery of new biological activities .

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The compound’s predicted boiling point is 359.1±42.0 °C and its predicted density is 1.293±0.06 g/cm3 .

Result of Action

As a thiophene derivative, it may exhibit a variety of biological effects .

properties

IUPAC Name |

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKQBGRJBKOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381800 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167279-18-7 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)